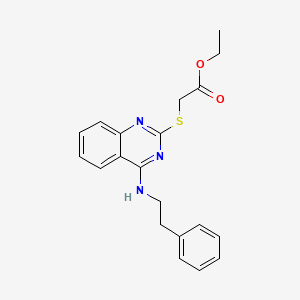

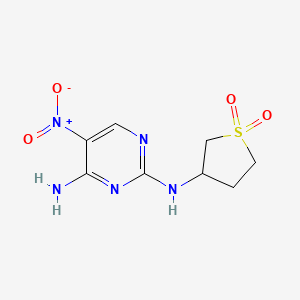

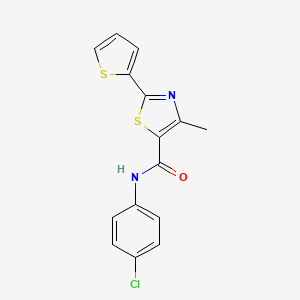

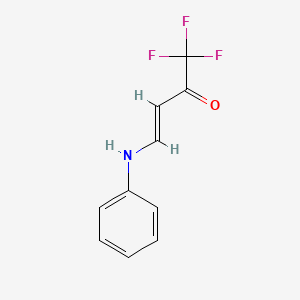

![molecular formula C13H14N2 B2970289 2-[(Phenylamino)methyl]aniline CAS No. 20887-06-3](/img/structure/B2970289.png)

2-[(Phenylamino)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Phenylamino)methyl]aniline is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine has an -NH2 group attached directly to a benzene ring .

Synthesis Analysis

The synthesis of 2-[(Phenylamino)methyl]aniline involves a Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . This reaction is a key step in the synthesis of many bioactive molecules .Molecular Structure Analysis

The crystal structure of 2-[(phenylamino)methyl]aniline, C15H12N2O2, crystallizes in the triclinic space group Pī with cell parameters of a = 7.1176 (2) Å, b = 8.5533 (3) Å, c = 10.9163 (4) Å, α = 95.937 (2)°, β = 102.975 (2)°, γ = 108.474 (2)°, V = 603.18 (4) Å3 and Z = 2 .Chemical Reactions Analysis

The chemical reactions of 2-[(Phenylamino)methyl]aniline involve the formation of a Mannich base in which a methyl group bridges the molecules of phthalimide and aniline molecules . The dihedral angle between the phthalimide and aniline is 75.47 (3)° .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Compounds like “2-[(Phenylamino)methyl]aniline” may be explored for their potential medicinal properties. For example, anilines are often investigated for their anti-inflammatory activities, as they can inhibit certain inflammatory mediators .

Catalysis

Aniline compounds can act as ligands in catalytic systems. They might bind to metals and facilitate various chemical reactions, including methylation of anilines with methanol .

Safety and Hazards

Direcciones Futuras

The future directions of 2-[(Phenylamino)methyl]aniline research could involve the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Propiedades

IUPAC Name |

2-(anilinomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJUAWKSBSUKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenylamino)methyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)

![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)

![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)

![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)

![N-(2-hydroxyethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2970214.png)

![5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2970220.png)

![3-(4-(Tert-butyl)phenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970222.png)

![1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2970226.png)

![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)